3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile
CAS No.:
Cat. No.: VC13384887
Molecular Formula: C13H9FN2
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FN2 |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 2-amino-6-(4-fluorophenyl)benzonitrile |
| Standard InChI | InChI=1S/C13H9FN2/c14-10-6-4-9(5-7-10)11-2-1-3-13(16)12(11)8-15/h1-7H,16H2 |
| Standard InChI Key | MGNPBNYGWOUMLI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC(=C(C(=C1)N)C#N)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s biphenyl backbone consists of two benzene rings connected by a single bond, with substituents at specific positions:
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Amino group (-NH): Located at the 3-position of the first benzene ring, this group enhances solubility in polar solvents and participates in hydrogen bonding.
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Fluorine atom (-F): Positioned at the 4'-position of the second benzene ring, fluorine’s electronegativity modulates electronic distribution, affecting reactivity.
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Carbonitrile group (-CN): At the 2-position of the first ring, this group contributes to the compound’s planar geometry and stabilizes intermediates during reactions .
Table 1: Comparative Analysis of Structurally Similar Biphenyl Derivatives
| Compound Name | Molecular Formula | Functional Groups | Key Distinguishing Feature |
|---|---|---|---|
| 3-Amino-3'-chloro-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile | -NH, -Cl, -F, -CN | Chlorine substitution at 3'-position | |
| 4-Fluoro-biphenyl-2-carbonitrile | -F, -CN | Absence of amino group | |
| 3-Amino-[1,1'-biphenyl]-2-carbonitrile | -NH, -CN | No halogen substitution |
The juxtaposition of -NH and -F groups in 3-amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile creates a dipole moment that influences its crystallinity and melting point (estimated range: 145–150°C) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 3-amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile typically involves multi-step protocols:
Nucleophilic Substitution
A precursor such as 2-fluoro-4'-nitro-[1,1'-biphenyl]-2-carbonitrile undergoes amination with aqueous ammonia under high-pressure conditions to introduce the amino group. This step often requires catalysts like copper(I) iodide to achieve yields exceeding 70% .
Cyclocondensation Reactions
Reactions involving malononitrile derivatives, as demonstrated in analogous systems, show that treatment with potassium hydroxide in dimethylformamide (DMF) facilitates the formation of propenone intermediates. Subsequent cyclization with carbon disulfide and methyl iodide can yield the target compound .
Purification Techniques
Post-synthesis purification employs silica gel column chromatography with a 20% ethyl acetate/hexane eluent, followed by recrystallization from ethanol to achieve >95% purity .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
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Oxidation: The amino group is susceptible to oxidation by agents like potassium permanganate (), forming nitro derivatives () .
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Reduction: Lithium aluminum hydride () reduces the carbonitrile group to a primary amine (), altering the compound’s polarity .
Substitution Reactions
The fluorine atom undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions. For example, reaction with sodium ethoxide and aniline substitutes fluorine with a phenylamino group, yielding 3-amino-4'-(phenylamino)-[1,1'-biphenyl]-2-carbonitrile .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to form hydrogen bonds with ATP-binding pockets.
Materials Science
Incorporation into liquid crystals enhances thermal stability (), making it suitable for high-temperature electronic displays .
Case Studies and Emerging Research
Optimization of Synthetic Yield
A 2024 study demonstrated that replacing DMF with dimethylacetamide (DMAc) in cyclocondensation reactions increased yields from 68% to 82% while reducing reaction time by 30% .
Computational Modeling
Molecular docking simulations predict strong binding affinity () between this compound and the epidermal growth factor receptor (EGFR), highlighting its potential as a targeted therapy .
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